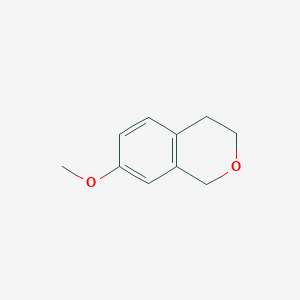

7-Methoxyisochroman

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-3,4-dihydro-1H-isochromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-11-10-3-2-8-4-5-12-7-9(8)6-10/h2-3,6H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCXHFYFMWOMEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCOC2)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Methoxyisochroman and Its Derivatives

Established Synthetic Routes to the 7-Methoxyisochroman Core

The construction of the this compound framework can be achieved through a variety of established synthetic transformations. These methods primarily involve the formation of the pyran ring fused to the methoxy-substituted benzene (B151609) ring through cyclization, cascade reactions, or the assembly of key synthons.

Cyclization Reactions

Cyclization reactions represent a direct and widely used approach to the isochroman (B46142) skeleton. Key strategies include the Oxa-Pictet-Spengler, Heck, and radical cyclizations.

The Oxa-Pictet-Spengler reaction is a cornerstone for isochroman synthesis. nih.gov It involves the acid-catalyzed cyclization of a β-arylethyl alcohol with an aldehyde or ketone. nih.govrsc.org This transformation proceeds via an oxocarbenium ion intermediate, which is trapped intramolecularly by the aromatic ring. researchgate.net While traditionally requiring strong acids and heat, milder and more efficient conditions have been developed, including the use of zeolite catalysts which offer an environmentally friendly alternative. researchgate.net A recent innovation employs a dual photocatalysis and Lewis acid system to generate the key oxocarbenium ion under gentle conditions, mitigating issues of overoxidation. researchgate.net

The intramolecular Heck reaction provides a powerful method for C-C bond formation to construct the heterocyclic ring. This palladium-catalyzed reaction typically involves the coupling of an aryl halide (or triflate) with an olefin tether. d-nb.info For the synthesis of six-membered rings like isochroman, the reaction favors the exo cyclization pathway. franchinolab.com

Radical cyclizations offer another route, creating the isochroman ring through the formation of radical intermediates. These reactions can be initiated from precursors like vinylic ethers. For instance, treatment of a suitably substituted benzyl (B1604629) vinyl ether with radical initiators like tributylstannane can lead to the formation of the cis-fused furobenzopyranone core found in natural products like monocerin. mdpi.com Manganese(III) acetate (B1210297) is another reagent used to mediate oxidative free-radical cyclizations to form complex polycyclic systems containing the isochroman motif. nih.gov

An Oxa-Michael reaction (or intramolecular conjugate addition) can also be employed. For example, a domino reaction combining a Perkin condensation with a Michael addition has been used to synthesize new trans-11-aryl-6-oxo-6H-dibenzo[c,h]chromene-12-carboxylic acids from homophthalic anhydride (B1165640) and aromatic aldehydes. rsc.org

Cascade and One-Pot Reactions

Cascade and one-pot reactions enhance synthetic efficiency by combining multiple transformations into a single operation, avoiding the isolation of intermediates and reducing waste. researchgate.net A notable example is a metal-free intramolecular alkoxylation-initiated cascade, which has been used to synthesize functionalized 3-isochromanones. This process can be initiated by a Brønsted acid like Triflimide (HNTf2) and has been applied to the synthesis of chiral derivatives such as (S)-4-allyl-7-methoxyisochroman-3-one. nih.gov Similarly, domino reactions, such as the Perkin/Michael addition sequence starting from homophthalic anhydride, exemplify a cascade approach to building complex isochroman-related structures in good yields. rsc.org

Synthon-Based Approaches

Synthon-based strategies involve the use of key building blocks that are strategically assembled to form the target molecule. For the this compound core, derivatives of homophthalic acid and o-quinodimethanes are particularly important synthons.

Homophthalic acid derivatives are versatile precursors for isocoumarins and dihydroisocoumarins, which are closely related to isochromans. For example, homophthalic anhydride can react with aromatic aldehydes in a Perkin-type condensation to yield substituted isochroman-4-carboxylic acids. rsc.org An improved synthesis for this compound-3-one, a key intermediate, starts from 2-bromo-5-methoxybenzyl methyl ether, which is converted to a cyano derivative and subsequently hydrolyzed and cyclized to afford the target isochromanone in high yield.

o-Quinodimethanes are highly reactive intermediates that readily undergo [4+2] cycloaddition reactions (oxa-Diels-Alder) with dienophiles to form the isochroman ring. These intermediates can be generated from various precursors, including sultines in the presence of a copper catalyst or from 2-(bromomethyl)benzaldehydes via N-heterocyclic carbene (NHC) catalysis. The pyrolysis of this compound-3-one itself has been used to generate an o-quinodimethane intermediate, which can be trapped intramolecularly.

Asymmetric Synthesis of Chiral this compound Derivatives

The development of asymmetric methods to produce enantiomerically pure isochroman derivatives is of high importance due to their prevalence in biologically active molecules. These strategies rely on either organocatalysis or transition metal catalysis.

Organocatalyzed Strategies

Organocatalysis utilizes small, chiral organic molecules to induce stereoselectivity. Several powerful organocatalytic strategies have been developed for the asymmetric synthesis of the isochroman scaffold.

Proline catalysis has been employed in an asymmetric α-aminoxylation reaction to set a key stereocenter, followed by an oxa-Pictet-Spengler cyclization to assemble the chiral dihydroisocoumarin ring.

Chiral N-heterocyclic carbenes (NHCs) have been used to catalyze the annulation of o-quinodimethane intermediates with ketones, affording enantiomerically enriched 1-isochromanones.

A highly enantioselective oxa-Pictet–Spengler reaction has been achieved using a chiral imidodiphosphate (nIDP) Brønsted acid catalyst, yielding products like (S)-1-isobutyl-7-methoxyisochroman-6-ol with excellent enantioselectivity (98:2 er).

Chiral quinidine-derived catalysts can initiate a domino peroxyhemiacetalization/oxa-Michael/desymmetrization sequence to generate highly functionalized isochromans as single diastereomers with high enantioselectivity.

A summary of selected organocatalyzed strategies is presented below.

Table 1: Organocatalyzed Strategies for Chiral Isochroman Synthesis| Catalyst Type | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Proline | α-aminoxylation / Oxa-Pictet-Spengler | Sets stereocenter before cyclization | |

| Chiral N-Heterocyclic Carbene (NHC) | [4+2] Annulation | Asymmetric generation of 1-isochromanones | |

| Chiral Imidodiphosphate (nIDP) | Oxa-Pictet–Spengler | Highly enantioselective cyclization (up to 98:2 er) |

Transition Metal-Catalyzed Strategies

Chiral transition metal complexes are highly effective catalysts for asymmetric synthesis. Copper, rhodium, and gold catalysts have been successfully applied to the synthesis of chiral isochromans.

Copper(I)-catalyzed methods have been developed for the enantioselective addition of terminal alkynes to isochroman acetals. Using a chiral bis(oxazoline) ligand, this reaction proceeds through a prochiral oxocarbenium ion to deliver enantioenriched 1-alkynyl isochromans with high yields and enantioselectivities. An intramolecular propargylic substitution reaction catalyzed by copper has also been established to synthesize chiral isochromans bearing a terminal alkyne moiety.

Rhodium(II) catalysts , specifically Rh2(R-PTAD)4, have been used to synthesize a range of isochroman substrates in good yields and with excellent diastereo- and enantioselectivity via C–H insertion of donor/donor carbenes.

Gold(I)-catalyzed reactions have emerged as a powerful tool. A combined approach using aminocatalysis to create a chiral α-quaternary ether, followed by a gold(I)-catalyzed intramolecular hydroarylation, yields chiral α-quaternary isochromanes with excellent optical purity. Gold(I) complexes with axially chiral diphosphine ligands have also been used for the asymmetric intramolecular cyclization of alkynylbenzene derivatives to produce planar chiral 1H-isochromene complexes with high enantioselectivity. rsc.org

A summary of selected transition metal-catalyzed strategies is presented below.

Table 2: Transition Metal-Catalyzed Strategies for Chiral Isochroman Synthesis| Metal Catalyst | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Copper(I) | Alkynylation of Isochroman Acetals | First transition-metal approach to enantioselective additions to prochiral oxocarbenium ions | |

| Rhodium(II) | C-H Insertion | Excellent diastereo- and enantioselectivity with donor/donor carbenes | |

| Gold(I) | Intramolecular Hydroarylation | Combined with aminocatalysis to produce α-quaternary isochromanes | |

| Gold(I) | Intramolecular Cyclization | Asymmetric synthesis of planar chiral 1H-isochromene complexes | rsc.org |

Chemoenzymatic Approaches for Stereoselective Synthesis

Chemoenzymatic synthesis leverages the high stereoselectivity of enzymes in combination with traditional chemical reactions to access enantiomerically pure compounds. For derivatives of this compound, this approach is particularly effective for resolving racemic mixtures of key intermediates. A prominent example involves the lipase-catalyzed kinetic resolution of racemic 1-(hydroxymethyl)-7-methoxyisochroman.

In this process, the racemic alcohol is subjected to transesterification using an acyl donor, such as vinyl acetate, in the presence of a lipase. Lipase B from Candida antarctica (CAL-B) has been shown to be highly effective for this transformation. The enzyme selectively acylates one enantiomer at a much faster rate than the other. For instance, the (R)-enantiomer of 1-(hydroxymethyl)-7-methoxyisochroman is preferentially converted to its corresponding acetate ester, (R)-1-(acetoxymethyl)-7-methoxyisochroman. This leaves the unreacted (S)-enantiomer of the alcohol in high enantiomeric purity.

This method allows for the separation of the two enantiomers, as the resulting ester and the unreacted alcohol have different physical properties and can be separated using standard chromatographic techniques. Both the acylated product and the remaining alcohol can be obtained with very high enantiomeric excess (e.e.), often exceeding 99%. These enantiopure building blocks are invaluable for synthesizing stereochemically defined target molecules.

Table 1: Lipase-Catalyzed Kinetic Resolution of (±)-1-(Hydroxymethyl)-7-methoxyisochroman

| Substrate | Enzyme | Acyl Donor | (R)-Product | (S)-Starting Material |

| (±)-1-(Hydroxymethyl)-7-methoxyisochroman | Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | (R)-1-(Acetoxymethyl)-7-methoxyisochroman (>99% e.e.) | (S)-1-(Hydroxymethyl)-7-methoxyisochroman (>99% e.e.) |

Divergent Synthetic Pathways for Analog Generation

Divergent synthesis is a powerful strategy that enables the rapid generation of a library of structurally related compounds from a common intermediate. This approach is valuable for creating analogs of this compound to explore structure-activity relationships. A key strategy for producing analogs, particularly those containing a nitrogen atom within the heterocyclic ring (tetrahydroisoquinoline analogs), involves the Pictet-Spengler reaction.

The synthesis begins with a common precursor, 2-(3-methoxyphenyl)ethan-1-amine. This amine serves as the foundational building block. In a divergent fashion, it is reacted with a diverse array of aldehydes (R-CHO), including aliphatic, aromatic, and heterocyclic variants. The condensation of the amine and aldehyde forms a Schiff base intermediate, which then undergoes an acid-catalyzed intramolecular cyclization. The electron-donating effect of the methoxy (B1213986) group facilitates the electrophilic attack on the aromatic ring, leading to the formation of 1-substituted-6-methoxytetrahydroisoquinolines.

By simply varying the aldehyde used in the initial step, a wide range of analogs with different substituents at the C1 position can be efficiently synthesized. This method provides a robust platform for generating molecular diversity around the core heterocyclic scaffold.

Table 2: Divergent Synthesis of Tetrahydroisoquinoline Analogs via Pictet-Spengler Reaction

| Common Precursor | Aldehyde (R-CHO) | R-Group in Product | Product Class |

| 2-(3-Methoxyphenyl)ethan-1-amine | Formaldehyde | -H | 6-Methoxytetrahydroisoquinoline |

| 2-(3-Methoxyphenyl)ethan-1-amine | Acetaldehyde | -CH₃ | 1-Methyl-6-methoxytetrahydroisoquinoline |

| 2-(3-Methoxyphenyl)ethan-1-amine | Benzaldehyde | -Ph | 1-Phenyl-6-methoxytetrahydroisoquinoline |

| 2-(3-Methoxyphenyl)ethan-1-amine | Isovaleraldehyde | -CH₂CH(CH₃)₂ | 1-Isobutyl-6-methoxytetrahydroisoquinoline |

Chemical Transformations and Derivatization Strategies of this compound

The this compound scaffold is a versatile template that allows for a wide range of chemical modifications. These transformations are crucial for fine-tuning the properties of the molecule and for synthesizing targeted derivatives. Derivatization strategies can be focused on several key reactive sites: the methoxy group, the aromatic ring, and functional groups attached to the heterocyclic portion of the molecule, particularly at the benzylic C1 position. The following sections detail specific strategies for functional group interconversions, derivatization, and regioselective modifications.

A fundamental transformation of the this compound core is the cleavage of the methyl ether to unmask the corresponding phenol (B47542). This demethylation is most commonly achieved using strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective reagent. The reaction converts this compound into isochroman-7-ol (B2706277) in high yield. The resulting hydroxyl group is significantly more reactive than the starting ether, serving as a critical handle for subsequent derivatization reactions, such as etherification and esterification.

Other important functional group interconversions can be performed on substituents at the C1 position. For example, a 1-(hydroxymethyl) group can be selectively oxidized. Using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), the primary alcohol can be converted to the corresponding aldehyde, this compound-1-carbaldehyde. Further oxidation to the carboxylic acid, this compound-1-carboxylic acid, can be achieved with stronger oxidants like potassium permanganate. These transformations introduce new functionalities that can be used for amide coupling or other condensation reactions.

Following the demethylation of this compound to isochroman-7-ol, the newly formed phenolic hydroxyl group becomes a prime site for ester and ether formation.

Esterification: The phenolic hydroxyl can be readily acylated to form a variety of ester derivatives. This is typically achieved by reacting isochroman-7-ol with an acyl chloride or a carboxylic anhydride in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. This method allows for the introduction of a wide range of acyl groups, creating a library of 7-acyloxyisochroman derivatives.

Etherification: The Williamson ether synthesis is a classic and reliable method for preparing ether derivatives from isochroman-7-ol. The phenol is first deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the more nucleophilic phenoxide anion. This anion is then reacted with an alkyl halide (e.g., ethyl iodide, benzyl bromide) to yield the corresponding 7-alkoxyisochroman derivative.

These derivatization reactions are essential for modifying the lipophilicity and steric profile of the parent compound.

Table 3: Derivatization of Isochroman-7-ol

| Starting Material | Reagent | Base | Reaction Type | Product |

| Isochroman-7-ol | Acetyl chloride | Pyridine | Esterification | 7-Acetoxyisochroman |

| Isochroman-7-ol | Benzoyl chloride | Triethylamine | Esterification | 7-(Benzoyloxy)isochroman |

| Isochroman-7-ol | Ethyl iodide | Sodium Hydride | Etherification | 7-Ethoxyisochroman |

| Isochroman-7-ol | Benzyl bromide | Potassium Carbonate | Etherification | 7-(Benzyloxy)isochroman |

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy group. This group acts as an ortho, para-director. Since the para position is occupied by the fused heterocyclic ring, electrophiles are directed to the C6 and C8 positions, which are ortho to the methoxy group.

Regioselective functionalization can be achieved by carefully choosing the electrophile and reaction conditions. For instance, bromination can be performed selectively at the more sterically accessible C8 position using a mild brominating agent like N-bromosuccinimide (NBS) in a solvent such as acetonitrile. This yields 8-bromo-7-methoxyisochroman. Similarly, nitration using a mixture of nitric acid and sulfuric acid can introduce a nitro group at the C6 or C8 position. These newly installed functional groups, such as bromine or a nitro group, serve as versatile handles for further synthetic manipulations, including palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new carbon-carbon bonds.

The construction of spirocyclic systems fused to the isochroman core represents a sophisticated strategy for creating structurally complex and conformationally rigid molecules. A spirocycle is formed when two rings share a single atom. For the this compound scaffold, this is typically achieved by an intramolecular cyclization reaction involving a substituent at the C1 position.

A common approach involves an intramolecular Friedel-Crafts alkylation. The synthesis begins with a precursor such as 1-(3-hydroxypropyl)-7-methoxyisochroman. In the presence of a strong acid catalyst, like polyphosphoric acid (PPA) or methanesulfonic acid, the terminal hydroxyl group of the side chain is protonated and eliminated as water, generating a transient carbocation. This electrophilic center is then attacked by the electron-rich aromatic ring. Due to the directing influence of the C7-methoxy group, the cyclization occurs preferentially at the activated C8 position. This intramolecular annulation results in the formation of a new six-membered ring, yielding a spiro[isochroman-1,1'-cyclohexane] derivative. This transformation dramatically alters the three-dimensional shape of the molecule, locking it into a rigid spirocyclic conformation.

Sugar-Fused Isochroman Derivatives via Prins Cyclization Methodology

A notable advancement in the synthesis of complex carbohydrate structures involves the application of the Prins cyclization to create sugar-fused isochroman derivatives. Researchers have developed an efficient method for preparing 1C-aryl/alkyl 2C-branched sugar-fused isochromans through a sequential Prins and Friedel–Crafts cyclization cascade. thieme-connect.comablesci.comlookchem.comresearchgate.net This strategy utilizes a readily available starting material derived from a carbohydrate, specifically a homoallylic alcohol obtained from Perlin aldehyde. thieme-connect.comablesci.comlookchem.com

The core of this synthetic approach is the reaction of the Perlin aldehyde-derived homoallylic alcohol with various aldehydes in the presence of a Lewis acid, which initiates a Prins cyclization. lookchem.commdpi.com This is followed by an intramolecular Friedel–Crafts-type cyclization that results in the formation of the target tricyclic isochroman structure. ablesci.comlookchem.com The reaction has been shown to be effective with a range of both aromatic and aliphatic aldehydes, demonstrating good yields and high selectivity. thieme-connect.comablesci.comlookchem.com

Initial investigations focused on optimizing the reaction conditions. The treatment of the homoallylic alcohol with p-tolualdehyde was tested with various Lewis and Brønsted acids in different solvents and at several temperatures. The most effective conditions were found to be the use of 1.2 equivalents of boron trifluoride etherate (BF₃·OEt₂) in dichloromethane (B109758) at a temperature of 0–25 °C. lookchem.com

The reaction mechanism proceeds through the formation of an oxocarbenium ion intermediate from the condensation of the homoallylic alcohol and the aldehyde, catalyzed by the Lewis acid. This intermediate then undergoes the Prins cyclization, which is subsequently terminated by the intramolecular Friedel–Crafts reaction to construct the final isochroman ring system. lookchem.com The structure and stereochemistry of the resulting products have been rigorously confirmed through various analytical techniques, including NOESY, COSY, HETCOR, and DEPT experiments. lookchem.com

The successful synthesis of these complex sugar-fused isochromans highlights the utility of the Prins cyclization as a powerful tool in carbohydrate chemistry for the construction of diverse and potentially biologically significant molecules. lookchem.com

Research Findings on Prins Cyclization for Sugar-Fused Isochromans

The following table summarizes the results obtained from the sequential Prins and Friedel–Crafts cyclization of a Perlin aldehyde-derived homoallylic alcohol with various aldehydes.

| Aldehyde | Product | Yield (%) |

| p-Tolualdehyde | 9a | 72 (inseparable mixture) |

| Benzaldehyde | 9b | 61 |

| 4-Nitrobenzaldehyde | 9c | 65 |

| 4-Chlorobenzaldehyde | 9d | 62 |

| 4-Bromobenzaldehyde | 9e | 58 |

| 4-Fluorobenzaldehyde | 9f | 60 |

| 2-Naphthaldehyde | 9g | 52 |

| Acetaldehyde | 9h | - |

| Propionaldehyde | 9i | - |

| Butyraldehyde | 9j | - |

| Data sourced from LookChem lookchem.com. Yields for aliphatic aldehydes were reported as good but specific percentages were not provided in the snippet. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7 Methoxyisochroman Analogues

Positional Scanning and Substituent Effects on the Isochroman (B46142) Ring System

Impact of the 7-Methoxy Group on Molecular Interactions and Biological Activity

The methoxy (B1213986) group at the C-7 position of the isochroman ring is a key feature that can significantly influence the molecule's biological profile. This electron-donating group can enhance the metabolic stability of the compound. The presence of a methoxy group can also affect the molecule's solubility, membrane permeability, and its ability to interact with biological targets. ontosight.ai

Studies on related heterocyclic compounds have shown that the position of a methoxy group can have a defined effect on biological activity. For instance, in some isochromanone derivatives, the presence and position of a methoxy group were explored to understand their impact on acetylcholinesterase (AChE) inhibitory activity. worktribe.com In the context of other bioactive molecules, such as rapamycin (B549165) analogs, the C-7 methoxy group has been identified as part of the effector domain, directly interacting with the target protein. nih.gov While direct studies on 7-methoxyisochroman are limited, the principles from related structures suggest that this substituent plays a critical role in defining the molecule's pharmacological properties.

Role of Substituents at Other Positions (e.g., C-1, C-3, C-4, Lactone Ring)

The biological activity of isochroman analogues is not solely dictated by the 7-methoxy group; substituents at other positions of the isochroman and potential lactone rings also play a pivotal role.

C-1 Position: The introduction of substituents at the C-1 position can create novel hybrid molecules with potential biological activity. For example, the coupling of isochromans at the C-1 position with azoles has been explored to generate new chemical entities. mdpi.com The synthesis of 1-substituted isochromans is a key area of investigation in the development of new bioactive compounds. researchgate.net

C-3 Position: The nature of the substituent at the C-3 position significantly influences the biological properties of isochroman derivatives. For instance, in a series of trans-3-decyl-1-oxo-isochroman-4-carboxylic acid, the decyl chain at the C-3 position is a key structural feature. ontosight.ai

C-4 Position: The C-4 position is also a critical site for substitution. The presence of a carboxylic acid group at C-4 in some isochroman derivatives highlights the importance of this position for biological activity. ontosight.ai

The following table summarizes the influence of substituents at various positions on the isochroman ring system:

| Position | Type of Substituent | Effect on Biological Activity | Reference |

| C-1 | Azoles | Creation of novel hybrid molecules with potential bioactivity. | mdpi.com |

| C-3 | Decyl chain | Key structural feature for biological properties. | ontosight.ai |

| C-4 | Carboxylic acid | Important for biological activity. | ontosight.ai |

| Lactone Ring | Various | Orientation and stability are critical for activity. | nih.govmdpi.com |

Qualitative and Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. biolscigroup.usnih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict their biological activity. nih.govresearchgate.net

QSAR analyses can be broadly categorized into 2D-QSAR and 3D-QSAR. 2D-QSAR models use descriptors derived from the 2D representation of the molecule, while 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), consider the 3D conformation of the molecules and their surrounding interaction fields. nih.gov These advanced techniques are instrumental in drug design, helping to predict the activity of novel compounds before their synthesis. mdpi.com

While specific QSAR studies focusing exclusively on this compound are not extensively documented in the provided search results, the principles of QSAR are widely applied to various heterocyclic compounds to guide the design of more potent and selective analogues. biolscigroup.usmdpi.com

Stereochemical Influences on Molecular Recognition and Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a fundamental role in biological activity. nih.govresearchgate.net Since biological targets such as enzymes and receptors are chiral, they often exhibit stereospecific interactions with drug molecules. numberanalytics.comresearchgate.net

The different stereoisomers of a chiral compound can have vastly different biological activities, with one enantiomer being highly active while the other may be inactive or even have undesirable effects. numberanalytics.com This is because the specific 3D shape of a molecule determines how well it can fit into the binding site of its biological target, a concept central to molecular recognition. numberanalytics.comnumberanalytics.com

In the context of isochroman analogues, the stereochemistry at chiral centers, such as C-1, C-3, and C-4, would be expected to have a significant impact on their biological activity. The "trans" configuration mentioned for trans-3-decyl-1-oxo-isochroman-4-carboxylic acid, for example, denotes a specific stereochemical arrangement of the substituents on the isochroman ring, which influences its physical and biological properties. ontosight.ai Although detailed studies on the stereochemical influences for this compound itself are not prevalent in the provided results, the established principles of stereochemistry in drug action strongly suggest that the spatial arrangement of its substituents is a critical determinant of its molecular recognition and subsequent biological activity. nih.govresearchgate.net

Molecular Target Identification and Deconvolution of Mechanisms of Action for 7 Methoxyisochroman Derivatives

Enzymatic Target Identification and Modulation Studies

Derivatives of 7-Methoxyisochroman have been investigated for their ability to modulate the activity of several important enzymes implicated in various physiological and pathological processes.

Acetylcholinesterase (AChE) Inhibition Mechanisms

Certain isochroman (B46142) derivatives have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.netheraldopenaccess.us The inhibition of AChE is a key therapeutic strategy for managing symptoms of Alzheimer's disease by enhancing cholinergic neurotransmission. nih.govresearchgate.net

The mechanism of inhibition can vary among different derivatives. Some act as reversible inhibitors, while others, like certain carbamates, are considered "pseudo-irreversible" because they form a temporary covalent bond with the enzyme that is slowly hydrolyzed. researchgate.net This interaction typically occurs at the catalytic active site of AChE, preventing acetylcholine from binding and being degraded. researchgate.netresearchgate.net The efficacy and selectivity of these inhibitors are influenced by their specific chemical structures, with some derivatives showing a preference for AChE over the related enzyme butyrylcholinesterase (BChE). heraldopenaccess.us For instance, the addition of different substituents to the isochroman core can significantly alter the binding affinity and inhibitory potency. ajol.info

Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) Inhibition

Derivatives of related heterocyclic compounds have demonstrated inhibitory effects on pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govcaldic.com Both COX-2 and iNOS are key players in the inflammatory response, and their over-activity is associated with various inflammatory conditions. researchgate.netresearchgate.net

Inhibition of COX-2 can be selective, meaning the compound preferentially targets COX-2 over the constitutively expressed COX-1 isoform, which is involved in normal physiological functions. nih.govcaldic.com This selectivity is a desirable trait as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. caldic.com The mechanism of COX-2 inhibition by some derivatives involves fitting into the enzyme's binding pocket, with specific interactions, such as hydrogen bonding, contributing to their inhibitory activity. nih.gov

Similarly, the inhibition of iNOS can lead to a reduction in the production of nitric oxide (NO), a signaling molecule that, in excess, contributes to inflammation and tissue damage. dergipark.org.trchemmethod.com The inhibition of iNOS by certain compounds can occur through various mechanisms, including the suppression of iNOS gene expression. nih.gov

Other Enzyme Inhibitory Activities

Beyond AChE, COX-2, and iNOS, isochroman derivatives and related compounds have been explored for their inhibitory effects on a variety of other enzymes. These include:

α-Glucosidase: Some chromone (B188151) derivatives have shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov

Serine Proteases: Certain isocoumarin (B1212949) derivatives act as mechanism-based irreversible inhibitors of serine proteases like human leukocyte elastase. molaid.com

Tyrosyl-DNA Phosphodiesterase 1 (TDP1): Derivatives of coumarin (B35378) have been identified as inhibitors of TDP1, an enzyme involved in DNA repair. mdpi.com

Protein Tyrosine Phosphatase 1B (PTP1B): The structural features of some chromone derivatives are crucial for their interaction with the active site of PTP1B, an enzyme implicated in metabolic regulation. nih.govfrontiersin.org

Table 1: Enzyme Inhibitory Activities of Isochroman and Related Derivatives

| Derivative Class | Target Enzyme | Observed Effect |

|---|---|---|

| Isochroman Derivatives | Acetylcholinesterase (AChE) | Inhibition researchgate.netheraldopenaccess.us |

| Chrysin Derivatives | Cyclooxygenase-2 (COX-2) | Selective Inhibition nih.govcaldic.com |

| Chrysin Derivatives | Inducible Nitric Oxide Synthase (iNOS) | Inhibition nih.govcaldic.com |

| Chromone Derivatives | α-Glucosidase | Inhibition nih.gov |

| Isocoumarin Derivatives | Serine Proteases | Irreversible Inhibition molaid.com |

| Coumarin Derivatives | Tyrosyl-DNA Phosphodiesterase 1 (TDP1) | Inhibition mdpi.com |

| Chromone Derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition nih.govfrontiersin.org |

Receptor Interaction and Modulation Potentials

The interaction of this compound derivatives with various receptors is an area of ongoing investigation. Some studies on related benzoflavone analogues suggest potential for receptor modulation. researchgate.net For instance, research into indenoisoquinolone derivatives, which can be synthesized from this compound-1,3-dione, has shown that these compounds can act as dual inhibitors of the estrogen receptor α (ERα) and vascular endothelial growth factor receptor 2 (VEGFR-2). sci-hub.se This dual-targeting capability highlights the potential for isochroman-derived compounds to interact with and modulate the activity of key cellular receptors.

Cellular Pathway Elucidation

Research has begun to unravel the impact of this compound derivatives on critical cellular signaling pathways, particularly those involved in inflammation.

Nuclear Factor Kappa B (NF-κB) Signaling Pathway Modulation

The Nuclear Factor Kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. wikipedia.orggenome.jp In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. frontiersin.org Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus. wikipedia.orgfrontiersin.org Once in the nucleus, NF-κB binds to DNA and activates the transcription of numerous target genes, including those for pro-inflammatory cytokines and enzymes like COX-2 and iNOS. researchgate.netfrontiersin.org

Studies have shown that certain derivatives can suppress the activation of the NF-κB pathway. researchgate.net This modulation can occur by inhibiting the degradation and phosphorylation of IκBα, which in turn prevents the nuclear translocation of NF-κB. researchgate.net By interfering with this key inflammatory pathway, these compounds can down-regulate the expression of NF-κB target genes, thereby exerting anti-inflammatory effects.

Mitogen-Activated Protein Kinase (MAPK) Pathway Interactions (e.g., JNK)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of a wide array of cellular processes, including proliferation, differentiation, stress response, and apoptosis. frontiersin.orgthermofisher.com The MAPK family includes three major subfamilies: Extracellular signal-Regulated Kinases (ERKs), c-Jun N-terminal Kinases (JNKs), and p38 MAPKs. thermofisher.comnih.gov The JNK pathway, in particular, is activated by various stress stimuli, such as inflammatory cytokines and oxidative stress, and plays a significant role in modulating transcription and cellular defense mechanisms. frontiersin.orgnih.govnih.gov

While direct studies on this compound are limited, research into related compounds provides insight into potential interactions with the MAPK pathway. For instance, studies on certain halophenols showed that their cytoprotective effects were associated with the activation of Erk1/2 and PI3K/Akt pathways, but notably without significant effects on the phosphorylation of JNK or p38. nih.gov In other contexts, specific inhibitors of JNK have been shown to suppress migratory and mesenchymal profiles in resistant cancer cells by modulating not only the MAPK pathway but also other interconnected signaling cascades like Wnt signaling. mdpi.com The activation of the JNK pathway is often linked to downstream events such as apoptosis and can be a critical factor in determining cell fate in response to therapeutic agents. frontiersin.org For example, the downstream product of NLRP3 inflammasome activation, IL-1β, is known to activate the JNK pathway, which can promote insulin (B600854) resistance. mdpi.com

These findings suggest that while isochroman derivatives have the potential to interact with MAPK signaling, the specific effects can be highly context-dependent, potentially involving certain branches of the pathway (like ERK) while sparing others (like JNK).

Heme Oxygenase-1 (HO-1) Induction via Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that serves as a master regulator of the cellular antioxidant response. nih.govmdpi.com Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of numerous cytoprotective genes. nih.gov One of the most critical of these genes is HMOX1, which encodes for Heme Oxygenase-1 (HO-1). nih.govmdpi.com HO-1 is an enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant, anti-inflammatory, and cytoprotective properties. nih.govmdpi.com

A derivative of this compound, identified as 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman, has been shown to exert anti-inflammatory effects specifically through this pathway. x-mol.net Studies in lipopolysaccharide (LPS)-stimulated RAW264.7 and BV2 cells demonstrated that this isochroman derivative induces the expression of HO-1 via the activation of the Nrf2 pathway. x-mol.net This mechanism is a key strategy by which phytochemicals can protect cells from inflammatory and oxidative damage. The activation of Nrf2 by signaling molecules can trigger the production of not only HO-1 but also other antioxidant enzymes like NAD(P)H-quinone oxidoreductase 1 (NQO1) and glutamate-cysteine ligase (GCLC), providing a comprehensive defense against cellular stress. nih.govmdpi.com The induction of HO-1 is often mediated by upstream kinase signaling, such as the JNK pathway, which can phosphorylate and activate Nrf2. mdpi.com

The ability of isochroman derivatives to upregulate the Nrf2/HO-1 system underscores their therapeutic potential in conditions characterized by inflammation and oxidative stress.

Inflammasome Activation Modulation (e.g., NLRP3)

The NLRP3 inflammasome is a multiprotein complex within the innate immune system that responds to a wide range of danger signals, including pathogens and cellular stress. mdpi.comscientificarchives.com Upon activation, the NLRP3 inflammasome, which consists of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1, triggers the cleavage of pro-caspase-1 into its active form. frontiersin.org Active caspase-1 then processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secreted forms, driving inflammatory responses. scientificarchives.comfrontiersin.org Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant therapeutic target. mdpi.comfrontiersin.orgdrug-dev.com

While direct evidence for this compound is not available, derivatives of structurally related compounds have been shown to modulate inflammatory responses. For example, certain derivatives can inhibit pro-inflammatory factors such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and reduce levels of tumor necrosis factor-alpha (TNF-α). Many natural compounds inhibit NLRP3 inflammasome activation through various mechanisms, such as reducing the generation of reactive oxygen species (ROS), which is a common trigger for NLRP3 activation. frontiersin.orgfrontiersin.org Some phytochemicals have been found to directly bind to and inhibit components of the inflammasome complex. scientificarchives.com Given the established anti-inflammatory properties of isochroman derivatives through pathways like Nrf2/HO-1, it is plausible that they may also modulate inflammasome activation, either indirectly by mitigating upstream signals like ROS or through more direct interactions.

Mechanisms Underlying Neuroprotective Effects

Neurodegenerative diseases are often characterized by oxidative stress, neuroinflammation, protein aggregation, and neuronal cell death. mdpi.comnih.gov Compounds with neuroprotective properties frequently act by targeting these underlying pathological mechanisms.

Derivatives of this compound and related structures have demonstrated potential for neuroprotection. For instance, derivatives of isoindoline-1,3-dione, which features a related structural framework, have been shown to protect PC12 neuronal cells from cell death induced by oxidative stress. This suggests a mechanism involving the enhancement of cellular antioxidant capacity. This is consistent with the neuroprotective strategies of many phytochemicals, which often involve scavenging free radicals and upregulating endogenous antioxidant systems like the Nrf2/HO-1 pathway. mdpi.comnih.gov

Furthermore, some derivatives act as inhibitors of enzymes like acetylcholinesterase (AChE), which is a key target in the symptomatic treatment of Alzheimer's disease. mdpi.com By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine in the brain. nih.gov Other potential neuroprotective mechanisms include the modulation of neuroinflammation, as seen with resveratrol (B1683913) derivatives that can inhibit microglia activation, and the regulation of neurotrophin generation, such as brain-derived neurotrophic factor (BDNF), which supports neuronal survival and neurogenesis. nih.govplos.org

The multifaceted mechanisms, including antioxidant, anti-inflammatory, and enzyme-inhibiting activities, highlight the potential of isochroman derivatives in the context of neurodegenerative disorders.

Antimicrobial Action Mechanisms (e.g., Anti-Leishmania, Anti-tubercular Activity)

Isochroman derivatives have emerged as compounds with significant antimicrobial potential, demonstrating activity against a range of pathogens, including parasites and mycobacteria.

In the realm of anti-leishmanial activity, derivatives of related structures have shown notable efficacy. For example, a derivative of isoindoline-1,3-dione exhibited strong activity against Leishmania tropica, with an IC50 value of 0.0478 µmol/mL. The mechanisms of anti-leishmanial drugs can be diverse. Some compounds act by disrupting the parasite's cell membrane, while others interfere with critical metabolic pathways, such as the inhibition of arginase, an enzyme essential for the parasite's defense against oxidative stress. frontiersin.orgd-nb.info Another mechanism involves inducing apoptosis-like cell death in the parasite, often linked to mitochondrial dysfunction and the generation of reactive oxygen species (ROS). d-nb.infomdpi.com Furthermore, some compounds may enhance the host's immune response, for example by increasing nitric oxide production in macrophages, which helps to eliminate intracellular parasites. mdpi.com

With respect to anti-tubercular activity, several compounds isolated from natural sources, including a dimethoxy-dimethyl-hydroxy isochroman, have demonstrated activity against Mycobacterium tuberculosis. researchgate.net One study reported Minimum Inhibitory Concentration (MIC) values for these compounds in the range of 6.25–25.0 μg/mL. researchgate.net The mechanisms of anti-tubercular agents are varied; some, like the nitroimidazoles, are prodrugs that are activated within the mycobacterium to generate reactive nitrogen species that are toxic to the cell. nih.gov Other drugs target essential cellular processes such as cell wall synthesis or protein synthesis. researchgate.netfrontiersin.org Encapsulating active compounds like 7-Methyljuglone into nanoparticles has been explored as a strategy to reduce cytotoxicity while maintaining antimycobacterial activity, highlighting an approach to improve therapeutic delivery. mdpi.com

| Compound Class | Target Organism | Activity Metric | Reported Value | Reference |

|---|---|---|---|---|

| Isoindoline-1,3-dione derivative | Leishmania tropica | IC50 | 0.0478 µmol/mL | |

| (1S,3R)-1,8-dimethoxy-3,5-dimethyl-6-hydroxy isochroman | Mycobacterium tuberculosis | MIC | 6.25–25.0 μg/mL | researchgate.net |

| 7-Methyljuglone | M. tuberculosis (drug-susceptible) | MIC | 0.4 µg/mL | mdpi.com |

| 7-Methyljuglone | M. tuberculosis (multi-drug-resistant) | MIC | 1.6 µg/mL | mdpi.com |

Preclinical In Vivo Mechanistic Studies in Disease Models

Preclinical in vivo studies are essential for translating promising in vitro findings into potential therapeutic applications. nih.gov These studies, typically conducted in relevant animal models of disease, aim to evaluate the efficacy, and mechanistic actions of a drug candidate. antineo.frnih.gov For isochroman derivatives, such as 3,7-dimethyl-6-hydroxy-8-methoxyisochroman, in vivo biological studies have been undertaken to assess their effects in a living system. chemistry-chemists.com

These studies involve administering the compound to animal models—for example, mice or rats with induced conditions like cerebral ischemia, cancer xenografts, or infections—and observing the outcomes. plos.organtineo.frnih.gov The design of these preclinical trials is critical and includes selecting the appropriate animal model, determining the route of administration (e.g., oral, intravenous), and establishing a treatment schedule. nih.govantineo.fr For instance, a preclinical study of a non-hallucinogenic LSD derivative in rats investigated its potential to reduce depressive symptoms by observing behavioral changes. drugdiscoverytrends.com In cancer research, human tumor xenograft models are often used to assess the antitumor activity of a new agent. nih.gov

The goal is to demonstrate a clear therapeutic effect, such as reduced tumor volume, decreased inflammation, improved neurological function, or clearance of an infection, which provides the necessary evidence to advance a compound toward clinical trials. nih.govnih.gov

Pharmacodynamic Markers in Relevant Animal Models

Pharmacodynamic (PD) markers are measurable biological indicators that demonstrate that a drug has reached its target and is having the intended biological effect. nih.gov In preclinical in vivo studies, the analysis of PD markers is crucial for understanding the mechanism of action of a compound and for establishing a relationship between drug exposure and pharmacological response.

For isochroman derivatives, relevant PD markers would depend on the therapeutic area of interest. For example, in a cancer model, a key PD marker could be the inhibition of a specific enzyme, such as the phosphorylation of a receptor tyrosine kinase in tumor tissue following drug administration. nih.gov A study on a cMet kinase inhibitor successfully used the level of cMet phosphorylation in tumors as a biomarker to link drug concentration with antitumor efficacy. nih.gov

In the context of neuroprotection, PD markers could include the levels of neurotrophins like BDNF or NT-3 in the brain tissue of animals in a stroke model. plos.org For anti-inflammatory effects, markers could be the expression levels of HO-1 or the reduction of pro-inflammatory cytokines in tissue or blood samples. x-mol.net A translational study in Parkinson's disease models used metabolic markers in serum and brain tissue to identify a biomarker signature that could discriminate between diseased and control animals. nih.gov

Tracking these markers over time allows researchers to understand the duration of the drug's effect and to optimize dosing regimens for maximum therapeutic benefit while minimizing potential toxicity.

Computational Modeling and Cheminformatics Applications in 7 Methoxyisochroman Research

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a pivotal computational tool for predicting the preferred orientation of a ligand when bound to a receptor's active site. researchgate.netnih.gov This method is instrumental in elucidating the binding mechanisms of 7-methoxyisochroman derivatives and guiding the design of new, more potent compounds.

Molecular docking studies have been crucial in characterizing how isochroman-based compounds interact with the active sites of various protein targets. The active site is the specific region of an enzyme or receptor where a substrate or ligand binds and a chemical reaction is catalyzed. sci-hub.seresearchgate.net

For instance, in the development of dual inhibitors for breast cancer, derivatives of indenoisoquinolone, which share a core structure with isochromans, were docked into the binding sites of Estrogen Receptor alpha (ERα) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.net The docking results revealed that the hydroxyl groups of the ligand formed critical hydrogen bonds with key amino acid residues, such as Glu353, Arg394, and His524 in the ERα active site, mimicking the binding of the natural ligand, estradiol. researchgate.net Similarly, isochroman-4-one (B1313559) derivatives designed as acetylcholinesterase (AChE) inhibitors were found to bind to both the catalytic active site and the peripheral anionic site of the enzyme, classifying them as mixed-type inhibitors.

The binding affinity, often expressed as a docking score, quantifies the strength of the interaction. In a study involving an isochroman-containing compound, bromo-noscapine, docking against bovine serum albumin (BSA) yielded a strong interaction score of -8.08 kcal/mol. sci-hub.se The analysis indicated that the binding was primarily driven by van der Waals forces and hydrogen bonding. sci-hub.se

Table 1: Examples of Molecular Docking Studies on Isochroman (B46142) Derivatives

| Compound Type | Protein Target | Key Interacting Residues | Primary Binding Forces | Reference |

|---|---|---|---|---|

| Indenoisoquinolone (Isochroman-related) | Estrogen Receptor alpha (ERα) | Glu353, Arg394, His524, Asp351 | Hydrogen Bonding | researchgate.net |

| Isochroman-4-one derivative | Acetylcholinesterase (AChE) | Binds to Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS) | Not specified | |

| Bromo-Noscapine (Isochroman-containing) | Bovine Serum Albumin (BSA) | Not specified | Van der Waals, Hydrogen Bonding | sci-hub.se |

| 1-(Aminomethyl)-dihydroxyisochroman | Adrenoceptors (α1, α2, β1, β2) | Not specified | Not specified | researchgate.net |

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. acs.orgmdpi.com This model serves as a template for designing new molecules with similar or improved activity. For isochroman derivatives, pharmacophore models have been developed based on their interactions with targets like the α1-adrenergic receptor and cytochrome P450 enzymes. acs.orgresearchgate.net

A pharmacophore model typically includes features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. For example, a model for α1-adrenergic receptor antagonists based on the isochroman scaffold would highlight the precise spatial orientation of the aromatic ring, the ether oxygen of the isochroman core, and the amine nitrogen required for potent binding. acs.org By mapping new this compound derivatives onto this pharmacophore, researchers can prioritize the synthesis of compounds that are most likely to be active.

Active Site Binding Characterization

Quantum Chemical Calculations (e.g., DFT for Frontier Molecular Orbitals - HOMO/LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules. uni-koeln.deucl.ac.uk DFT is used to calculate properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons, acting as a nucleophile. The LUMO is the innermost orbital without electrons and signifies the ability to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For isochroman derivatives, DFT calculations have been employed to predict their antioxidant potential by analyzing their ability to donate hydrogen atoms. uni-koeln.deucl.ac.uk While specific HOMO-LUMO energy values for this compound are not widely published, the principles of this analysis are fundamental to understanding its reactivity in various chemical and biological processes, including its synthesis and metabolic pathways. researchgate.netcaltech.edu

Table 2: Significance of Frontier Molecular Orbitals in Reactivity Prediction

| Orbital/Parameter | Description | Chemical Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. | Indicates the molecule's capacity to donate electrons (nucleophilicity). Higher energy corresponds to a better electron donor. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy molecular orbital that is empty of electrons. | Indicates the molecule's capacity to accept electrons (electrophilicity). Lower energy corresponds to a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A small gap implies low kinetic stability and high chemical reactivity. A large gap implies high stability and low reactivity. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. sci-hub.se This technique is invaluable for studying the conformational flexibility of molecules like this compound and observing the dynamic process of ligand-protein binding. iupac.orgresearchgate.net

Conformational analysis explores the different spatial arrangements (conformations) that a molecule can adopt through rotation around its single bonds. researchgate.netoalib.com For the isochroman ring system, MD simulations can reveal its preferred conformations in solution and how its shape might change upon binding to a biological target. researchgate.net For example, a conformational study of dihydroxyisochroman derivatives used theoretical calculations alongside NMR spectroscopy to determine their preferred three-dimensional structure, which was then correlated with their adrenergic receptor activity. researchgate.net

MD simulations also provide a dynamic view of the binding process, complementing the static picture from molecular docking. Simulations can confirm the stability of a docked pose, showing how the ligand and protein adjust to each other over time. sci-hub.senih.gov In the study of isochroman binding to bovine serum albumin, MD simulations supported the docking results by showing that the complex remained stable throughout the simulation, with minimal fluctuations in its structure (low Root Mean Square Deviation, RMSD). sci-hub.se

Cheminformatics Approaches for Chemical Space Exploration and Library Design

Cheminformatics combines computational methods with chemical information to analyze and organize large sets of compound data. It plays a critical role in exploring the vast "chemical space" around a core scaffold like this compound to design focused compound libraries for screening. acs.org

The goal of library design is to create a collection of related compounds that systematically explore the structure-activity relationships (SAR) for a particular biological target. researchgate.netbioorganica.com.ua Starting with the this compound scaffold, cheminformatics tools can be used to enumerate a virtual library of thousands or millions of potential derivatives by adding various substituents at different positions. These virtual libraries can then be filtered based on desirable physicochemical properties (like molecular weight and lipophilicity) and predicted activity using docking scores or pharmacophore fits. bohrium.com This in silico screening process prioritizes a smaller, more manageable set of compounds for actual synthesis and biological testing, making the discovery process more efficient. ijsrmt.complos.org

Predictive Modeling for Biological Activity (e.g., Machine Learning Models)

Predictive modeling, particularly using machine learning (ML) and Quantitative Structure-Activity Relationship (QSAR) analysis, has become a cornerstone of modern drug discovery. uni-koeln.denih.gov These models establish a mathematical correlation between the chemical structure of a compound and its biological activity. acs.org

For a series of this compound derivatives, a QSAR model would be built using a "training set" of compounds with known biological activities. The model learns the relationship between various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and the observed activity. Once trained, the model can predict the activity of new, untested compounds.

SAR studies on isochroman-related compounds have provided valuable data for such models. For example, in a series of indenoisoquinolone derivatives tested for anticancer activity, it was found that the length of the side chain and the nature of the terminal amino group significantly influenced potency. researchgate.net This type of information is ideal for building predictive models. While specific ML models for this compound are not yet widely reported, the approach of combining MD simulations with machine learning algorithms is emerging as a powerful strategy for understanding drug-target interactions and predicting bioactivity. nih.gov

Table 3: Example of Structure-Activity Relationship (SAR) Data for Isochroman-Related Anticancer Compounds

| Compound Modification | Observed Effect on Activity (MCF-7 cells) | Inference for Predictive Modeling | Reference |

|---|---|---|---|

| Increasing side chain from 2 to 3 carbons | Slight decrease in activity | Descriptor for side chain length would be negatively correlated with activity. | researchgate.net |

| Using bulkier terminal amino groups (e.g., morpholinyl) | Lower activity compared to smaller groups (e.g., piperidyl, pyrrolidinyl) | Steric bulk descriptors for the substituent would be negatively correlated with activity. | researchgate.net |

| Replacing dihydroxyl groups with dimethoxyl groups | Slightly greater potency against MCF-7 cells | Electronic/hydrophobicity descriptors for the aromatic substituents are important predictors. | researchgate.net |

Natural Occurrence and Biosynthetic Pathways of 7 Methoxyisochroman Derivatives

Isolation from Fungal Sources (e.g., Endophytic Fungi, Marine Fungi)

Fungi, especially endophytic and marine-derived species, are prolific producers of structurally diverse secondary metabolites, including a significant number of isochroman (B46142) derivatives. The 7-methoxyisochroman core is a recurring feature in these fungal metabolites. Endophytic fungi, which reside within the tissues of living plants, and marine fungi, adapted to saline environments, represent unique ecological niches that drive the evolution of novel biosynthetic capabilities. mdpi.comnih.gov

Research has led to the isolation and characterization of various this compound derivatives from fungal strains. For instance, a marine-derived Penicillium sp. has been found to produce 3,7-dimethyl-1,8-dihydroxy-6-methoxyisochroman. researchgate.net Similarly, the endophytic fungus Penicillium citrinum BCC71086 has yielded (1S,3R)-1,8-dimethoxy-3,5-dimethyl-6-hydroxy isochroman. researchgate.net The co-cultivation of the marine fungus Cosmospora sp. with the phytopathogen Magnaporthe oryzae induced the production of soudanone D, another isochromanone derivative. nih.gov These examples underscore the importance of fungi from diverse habitats as a rich source of this compound compounds.

Below is a table summarizing some this compound derivatives isolated from fungal sources:

Table 1: Examples of this compound Derivatives from Fungal Sources

| Compound Name | Fungal Source | Habitat | Reference |

| 3,7-Dimethyl-1,8-dihydroxy-6-methoxyisochroman | Penicillium sp. | Marine (associated with Ecteinascidia turbinate) | researchgate.net |

| (1S,3R)-1,8-Dimethoxy-3,5-dimethyl-6-hydroxy isochroman | Penicillium citrinum BCC71086 | Endophytic | researchgate.net |

| (R)-2-chloro-3-(8-hydroxy-6-methoxy-1-oxo-1H-isochromen-3-yl) propyl acetate (B1210297) | Penicillium sp. YYSJ-3 | Mangrove Endophytic | |

| Soudanone D | Cosmospora sp. | Marine | nih.gov |

| (3S,3′R)‐3‐(3′‐hydroxybutyl)‐7‐methoxyphthalide | Unidentified fungus (Order Pleosporales) | Marine-derived | nih.gov |

Identification in Plant Extracts

While fungi are a major source, this compound derivatives have also been identified in various plant extracts. Plants produce a vast arsenal (B13267) of secondary metabolites for defense and communication, and isochromans are among these compounds. The identification of these compounds in plant extracts often involves chromatographic separation followed by spectroscopic analysis.

For example, a new compound, (S)-1-(5-(hydroxymethyl) furan-2-yl)-6-methoxyisochroman-7-ol, was discovered in Eremanthus glomerulatus. rsc.org The presence of such compounds in plants suggests a potential for symbiotic relationships with endophytic fungi, where the fungus may be the actual producer of the compound, or a convergent evolution of biosynthetic pathways.

The following table lists examples of this compound derivatives found in plant extracts:

Table 2: Examples of this compound Derivatives Identified in Plant Extracts

| Compound Name | Plant Source | Family | Reference |

| (S)-1-(5-(hydroxymethyl) furan-2-yl)-6-methoxyisochroman-7-ol | Eremanthus glomerulatus Less. | Asteraceae | rsc.org |

| This compound-3-one | Synthetically derived, but a key synthon for natural product analogues. | N/A |

Proposed Biosynthetic Routes and Enzymatic Transformations in Natural Product Synthesis

The biosynthesis of this compound derivatives is believed to follow the polyketide pathway, a major route for the synthesis of a wide range of fungal secondary metabolites. nih.gov Isocoumarins and dihydroisocoumarins are key intermediates in the formation of isochromans. The general biosynthetic pathway starts with the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) enzyme to form a polyketide chain. nih.govroutledge.com

This polyketide chain undergoes a series of cyclization and reduction steps to form the core isocoumarin (B1212949) ring structure. Specifically for this compound derivatives, a methoxy (B1213986) group is introduced at the C-7 position, a reaction typically catalyzed by a methyltransferase enzyme using S-adenosyl methionine (SAM) as a methyl donor. The formation of the isochroman skeleton from an isocoumarin intermediate would involve the reduction of the lactone carbonyl group.

Key enzymatic transformations in the proposed biosynthetic route include:

Polyketide Synthase (PKS): Catalyzes the initial assembly of the polyketide chain from acetyl-CoA and malonyl-CoA. routledge.com

Cyclase/Aromatase: Facilitates the intramolecular aldol (B89426) condensation and aromatization reactions to form the bicyclic ring system.

Reductase: Reduces specific keto groups along the polyketide chain.

Methyltransferase: Adds a methyl group to a hydroxyl function, for instance at the C-7 position.

Lactone Reductase: Reduces the lactone carbonyl of an isocoumarin intermediate to a hemiacetal, which can be further reduced to form the isochroman ether linkage.

The genes encoding these enzymes are often found together in biosynthetic gene clusters (BGCs) within the fungal genome. routledge.com The study of these BGCs is crucial for understanding and potentially engineering the production of novel this compound derivatives.

Bio-guided Isolation and Structure Elucidation Approaches for Natural Analogues

Bio-guided isolation is a powerful strategy for discovering novel bioactive natural products, including this compound analogues. This approach uses a specific biological assay to track the activity of interest throughout the fractionation and purification process, ensuring that the chemical isolation efforts are focused on the most potent compounds. nih.gov

The process typically begins with the preparation of a crude extract from a fungal culture or plant material. This extract is then subjected to a preliminary biological screening. If the extract shows promising activity, it is fractionated using various chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC). Each fraction is then tested in the bioassay, and the most active fractions are selected for further purification. This iterative process of separation and bioassay continues until a pure, bioactive compound is isolated.

Once a pure compound is obtained, its structure is elucidated using a combination of spectroscopic methods. mdpi.com These include:

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments to determine the connectivity of atoms and the stereochemistry of the molecule.

Infrared (IR) Spectroscopy: To identify functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

A notable example is the bioassay-guided fractionation of extracts from the endophytic fungus Daldinia eschscholtzii, which led to the isolation of phytotoxic chromenone and chromanone derivatives. A similar approach can be effectively applied to the discovery of new this compound analogues with desired biological activities.

Advanced Analytical Methodologies and Derivatization in 7 Methoxyisochroman Analysis

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry, IR, X-ray Crystallography)

The structural elucidation of 7-Methoxyisochroman relies on a combination of spectroscopic techniques, each providing unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: As a primary tool for determining molecular structure, NMR spectroscopy offers detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the this compound molecule. demokritos.gr High-resolution NMR can be used for the structural characterization and to identify and analyze the conformation of chemicals. demokritos.gr In ¹H NMR, the chemical shifts, splitting patterns, and integration of signals would confirm the positions of protons on the isochroman (B46142) ring system and the methoxy (B1213986) group. Two-dimensional NMR techniques, such as COSY and HMQC/HSQC, would further establish the connectivity between protons and their corresponding carbons. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is a key method for determining the molecular weight and elemental composition of a compound. currenta.dewikipedia.org High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) with high accuracy, allowing for the determination of the precise molecular formula of this compound (C₁₀H₁₂O₂). bioanalysis-zone.com Fragmentation analysis within the mass spectrometer, often achieved through techniques like collision-induced dissociation (CID) in tandem MS (MS/MS), provides valuable information about the molecule's substructures by breaking it into predictable fragments. currenta.demdpi.com

Table 1: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for aromatic protons, benzylic protons (OCH₂), aliphatic protons (CH₂), and methoxy group protons (OCH₃). |

| ¹³C NMR | Resonances for aromatic carbons, benzylic carbon, aliphatic carbon, and the methoxy carbon. |

| Mass Spec. | Molecular ion peak corresponding to the exact mass of C₁₀H₁₂O₂. Fragmentation patterns showing loss of methoxy group or other characteristic fragments. |

| IR Spec. | C-H (sp³ and sp²) stretching, C=C (aromatic) stretching, and prominent C-O (ether) stretching bands. |

| X-ray | Provides precise bond lengths, angles, and crystal packing information upon successful crystallization. |

Chromatographic Separation Methods with Derivatization

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation and purification of this compound. Derivatization is often employed to enhance the performance of these methods. actascientific.comresearchgate.net Chemical derivatization can modify an analyte to improve its chromatographic behavior, increase detection sensitivity, or enable chiral separation. nih.gov

Derivatization Agents for Enhanced Detection (e.g., Fluorescent Labels for HPLC)

For analytes that lack a strong chromophore or fluorophore, derivatization is a key strategy to improve detection limits in HPLC. researchgate.net By attaching a fluorescent label, the sensitivity of detection can be significantly increased, which is particularly useful for trace analysis. thermofisher.com

Common fluorescent derivatizing agents that could be applied to a functionalized version of this compound (e.g., a hydroxylated or aminated analogue) include:

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines, and phenols to yield highly fluorescent derivatives. ddtjournal.com

Nitrobenzoxadiazoles (NBD), such as 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F): These reagents react with amines to produce fluorescent adducts.

2-Aminobenzamide (2-AB): Commonly used for labeling glycans, it demonstrates the principle of adding a fluorescent tag to improve detection. thermofisher.com

The use of such agents would involve a pre-column or post-column reaction to tag the molecule before it enters the fluorescence detector. This approach couples the high resolving power of HPLC with the high sensitivity of fluorescence detection. nih.gov

Table 2: Common Fluorescent Labels for HPLC Derivatization

| Derivatization Agent | Target Functional Group | Detection Method |

|---|---|---|

| Dansyl Chloride (DNS-Cl) | Amines, Phenols | Fluorescence |

| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Amines | Fluorescence |

| 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Amines | Fluorescence |

| 2-Aminobenzamide (2-AB) | Reducing ends of carbohydrates | Fluorescence |

Chiral Derivatization for Enantiomeric Resolution via HPLC

If this compound is synthesized in a chiral form (e.g., with a substituent creating a stereocenter), separating the enantiomers is crucial. One common method for enantiomeric resolution via standard HPLC is chiral derivatization. This process involves reacting the racemic mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. mdpi.com

Since diastereomers have different physical properties, they can be separated on a conventional achiral stationary phase. An effective CDA must be enantiomerically pure. A well-known example of this approach is the use of α-methoxyphenylacetic acid (MPA) to create diastereomeric esters or amides, which can then be resolved by HPLC and analyzed by NMR to determine the absolute configuration. mdpi.com This strategy allows for the quantification of enantiomeric excess (%ee) and the isolation of individual enantiomers. juniperpublishers.com

Mass Spectrometry Applications with Derivatization for Structural Elucidation and Quantification

Derivatization is also a powerful tool in mass spectrometry for both structural elucidation and quantification. nih.gov Chemical modification can enhance ionization efficiency, direct fragmentation pathways, and improve chromatographic separation when coupled with MS (e.g., GC-MS or LC-MS). nih.govddtjournal.com

For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of analytes. For a compound like this compound, if it contained hydroxyl groups, trimethylsilylation (TMS) would be a common strategy to make it suitable for GC analysis. shimadzu.com

In LC-MS, derivatization can introduce a permanently charged group or a readily ionizable moiety to the analyte, significantly enhancing its signal in the mass spectrometer, especially with electrospray ionization (ESI). ddtjournal.com This leads to lower limits of detection and quantification. Furthermore, derivatization can be designed to produce specific, diagnostic fragment ions upon tandem mass spectrometry (MS/MS), which is highly beneficial for selective and reliable quantification in complex mixtures using techniques like multiple reaction monitoring (MRM). ddtjournal.commdpi.com The derivatization step can thus overcome low ionization efficiency and provide more detailed structural information through controlled fragmentation. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Methoxyisochroman, and how can researchers optimize yield and purity?

- Methodological Answer : Synthetic routes typically involve cyclization of substituted benzaldehydes or oxidation of precursor isochromene derivatives. Optimization strategies include:

- Varying reaction conditions (e.g., solvent polarity, temperature) to favor cyclization .

- Using catalysts like Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity .

- Characterization by <sup>1</sup>H/<sup>13</sup>C NMR and HPLC-MS to confirm structure and purity .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer :

- Handling : Use nitrile gloves and safety goggles in a fume hood due to skin/eye irritation risks . Avoid inhalation by working under local exhaust ventilation .

- Storage : Keep in amber glass vials at –20°C under inert gas (N₂ or Ar) to prevent photodegradation and oxidation . Monitor stability via periodic HPLC analysis to detect decomposition products .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- Structural Confirmation :

- <sup>1</sup>H/<sup>13</sup>C NMR for functional group analysis (e.g., methoxy proton at δ 3.8–4.0 ppm) .

- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks .

- Purity Assessment :

- Reverse-phase HPLC (C18 column, methanol/water mobile phase) with UV detection at 254 nm .

- Karl Fischer titration to quantify residual moisture (<0.5% w/w) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments using identical batches, solvents, and cell lines to rule out variability .

- Meta-Analysis : Systematically compare protocols (e.g., dosing, exposure time) and apply statistical tools (e.g., ANOVA) to identify confounding factors .

- Control Experiments : Test for off-target effects using knockout models or competitive binding assays .

Q. What computational methods are used to predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with target proteins (e.g., cytochrome P450 enzymes) .